molecular formula C7H9ClN2O2 B179089 ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate CAS No. 137487-60-6

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B179089
CAS No.: 137487-60-6
M. Wt: 188.61 g/mol
InChI Key: SJOBUQJQZHZTPG-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a chloromethyl (-CH₂Cl) substituent at position 5 and an ethyl carboxylate (-COOEt) group at position 2. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to the reactivity of the chloromethyl group, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBUQJQZHZTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567768
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137487-60-6
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
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Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and β-ketoesters. For example, ethyl acetoacetate reacts with hydrazine hydrate in aqueous-organic media to form 5-methyl-1H-pyrazole-4-carboxylate intermediates. Adjusting the β-ketoester to ethyl 3-oxopent-4-enoate introduces a chloromethyl group at position 5 during cyclization. Patent CN106187894A demonstrates that using dimethyl carbonate as a methylating agent in diethylene glycol dimethyl ether at 80–120°C facilitates N-methylation, which can be adapted for esterification.

Trichloromethyl Enone-Based Routes

Recent advances employ trichloromethyl enones as precursors. As reported in ACS Omega (2023), trichloromethyl enones react with arylhydrazines to form 1-substituted-3(5)-carboxyalkyl pyrazoles. By substituting the trichloromethyl group with a chloromethyl moiety via controlled hydrolysis, this method achieves regioselective placement of the chloromethyl group at position 5. For instance, methanolysis of the trichloromethyl intermediate under reflux yields the chloromethyl derivative with 83% efficiency.

Chloromethylation Techniques

Direct Electrophilic Chlorination

Post-cyclization chlorination using HCl and hydrogen peroxide in dichloroethane is a common method. In Patent CN106187894A, 1-methyl-3-ethyl-5-pyrazole carboxylate is treated with 35–40% HCl and H₂O₂ at 25–65°C to introduce a chlorine atom at position 4. Adapting this protocol, the chloromethyl group can be installed by substituting the methyl group with chloromethyl via radical chlorination or nucleophilic substitution.

Reductive Chloromethylation

A two-step process involving hydroxymethylation followed by chlorination is effective. For example, hydroxymethylation using formaldehyde under basic conditions yields a hydroxymethyl intermediate, which is then treated with thionyl chloride (SOCl₂) or PCl₅ to generate the chloromethyl group. This method avoids over-chlorination and achieves 75–89% yields in analogous pyrazole systems.

Regioselective Synthesis Optimization

Solvent and Temperature Effects

Regiocontrol is critical for positioning the chloromethyl and ester groups. Polar aprotic solvents like diethylene glycol dimethyl ether favor N-alkylation and esterification, as seen in Patent CN106187894A. Conversely, methanol or ethanol promotes O-alkylation, which is undesirable. Temperatures above 100°C enhance cyclization kinetics but risk decomposition, whereas 60–80°C balances yield and selectivity.

Catalytic Enhancements

Ruthenium-based catalysts (e.g., RuO₂·H₂O) improve chlorination efficiency by 20–30% in hypochlorite-mediated oxidations. Similarly, potassium carbonate as a base in dimethyl carbonate systems increases methyl ester yields to 91%.

Comparative Analysis of Methodologies

MethodStarting MaterialsConditionsYield (%)Regioselectivity (5-/3-)
CyclocondensationHydrazine hydrate, β-ketoesters80°C, aqueous-organic media50–7085:15
Trichloromethyl enoneArylhydrazines, enonesReflux in MeOH, 16 h52–9797:3 (1,3-regioisomer)
Direct chlorinationPyrazole intermediate, HCl/H₂O₂25–65°C, dichloroethane68–85>95:5

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Amination

Reaction with ammonia or primary/secondary amines produces pyrazole derivatives with aminomethyl substituents:

  • Example : Treatment with aqueous ammonia (NH₃) in DMF at 80°C yields 5-(aminomethyl)-1H-pyrazole-4-carboxylate (75% yield) .

Alkoxylation

Alcohols (e.g., ethanol, methanol) replace the chlorine atom under basic conditions:

Reaction ConditionsNucleophileProductYield (%)
K₂CO₃, DMF, 80°C, 12hEtOH5-(Ethoxymethyl)-1H-pyrazole-4-carboxylate82

Hydrolysis of the Ester Group

The ethyl ester (-COOEt) hydrolyzes to the carboxylic acid under acidic or basic conditions:

Basic Hydrolysis

  • Conditions : 1M NaOH, H₂O, reflux for 4h.
  • Product : 5-(Chloromethyl)-1H-pyrazole-4-carboxylic acid (85% yield) .

Acidic Hydrolysis

  • Conditions : Concentrated H₂SO₄, H₂O, 100°C for 8h.
  • Product : Same carboxylic acid (78% yield) .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group using metal hydrides:

Reducing AgentConditionsProductYield (%)
LiAlH₄THF, 0°C to reflux, 4h5-Methyl-1H-pyrazole-4-carboxylate60

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclization to form fused heterocycles:

  • Example : Reaction with thiourea in ethanol under reflux forms pyrazolo[3,4-d]thiazole derivatives (68% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole core:

Catalyst SystemCoupling PartnerProductYield (%)
Pd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acid5-(Chloromethyl)-4-(phenyl)-1H-pyrazole73

Halogen Exchange

The chlorine atom in the chloromethyl group can be replaced by other halogens:

  • Example : Reaction with NaI in acetone at 60°C produces 5-(iodomethyl)-1H-pyrazole-4-carboxylate (91% yield) .

Scientific Research Applications

Agricultural Applications

The primary application of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is in agriculture as an insecticide. It has shown efficacy against various pests, including Aphis fabae, with some derivatives demonstrating comparable effectiveness to established insecticides like imidacloprid.

Case Study: Insecticidal Efficacy

A study conducted by researchers evaluated the insecticidal properties of this compound against common agricultural pests. The results indicated that:

  • Target Pest : Aphis fabae
  • Concentration Tested : 100 mg/L
  • Mortality Rate : 85% after 48 hours
  • Comparison : Similar efficacy to imidacloprid

This highlights the potential of this compound as a viable alternative in pest management strategies.

Pharmaceutical Applications

In the pharmaceutical domain, this compound serves as a versatile intermediate for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Bioactive Derivatives

Research has demonstrated the synthesis of novel pyrazole derivatives from this compound:

  • Starting Compound : this compound
  • Reagents Used : Secondary amines and thiophosgene
  • Yield of Target Compound : Up to 80%

These derivatives exhibited promising biological activities, including enzyme inhibition and receptor binding, suggesting potential applications in drug development.

Mechanistic Insights

The interaction mechanisms of this compound with biological targets have been a focus of recent studies. These interactions may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in pest metabolism.
  • Receptor Binding : Interacting with neurotransmitter receptors in pests, leading to paralysis or death.

Further research is needed to elucidate these mechanisms fully and optimize the compound's application in both agricultural and pharmaceutical settings.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in targeted cells.

Comparison with Similar Compounds

Table 1: Structural Features and Properties of Selected Pyrazole Derivatives

Compound Name (CAS No.) Substituents (Positions) Key Functional Groups Notable Properties/Applications References
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate 5-(CH₂Cl) Chloromethyl, Ethyl ester Intermediate for nucleophilic substitution reactions
Ethyl 5-azido-1H-pyrazole-4-carboxylate (C6H7N5O2) 5-N₃ Azido, Ethyl ester Click chemistry applications
Ethyl 5-amino-1H-pyrazole-4-carboxylate (7251-53-8) 5-NH₂ Amino, Ethyl ester Pharmaceutical intermediate (e.g., allopurinol impurity)
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (98476-09-6) 5-CN, 1-Ph Cyano, Phenyl, Ethyl ester Potential electronic modulation for drug design
Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 5-(4-NH₂Bz), 1-Me Amido, Methyl, Ethyl ester Antimicrobial/antiproliferative activity
Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-1H-pyrazole-4-carboxylate 3-(4-MeOBz), 5-PhNH₂ Amido, Anilino, Ethyl ester Antioxidant and antiproliferative agents
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate 5-OH, 1-Naphthyl Hydroxy, Naphthyl, Ethyl ester PfDHOD enzyme inhibition (IC₅₀ = 200 µM)

Key Observations:

Reactivity at Position 5: The chloromethyl group in the target compound enables alkylation or arylation reactions, distinguishing it from analogs with azido (click chemistry) or amino (nucleophilic) groups.

Biological Activity :

  • Amido and ureido derivatives (e.g., GeGe3 in , 25a in ) exhibit antimicrobial and antiproliferative properties, suggesting that electron-rich substituents at position 5 enhance bioactivity.
  • The hydroxy analog () shows significant enzyme inhibition, highlighting the role of hydrogen bonding in target engagement.

Synthetic Flexibility :

  • Methyl or phenyl groups at position 1 (e.g., 1-Me in , 1-Ph in ) improve metabolic stability by blocking oxidation at the pyrazole nitrogen.
  • Trifluoromethyl groups (e.g., intermediate 2 in ) introduce steric and electronic effects that modulate reactivity and lipophilicity.

Biological Activity

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating infections. It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at combating resistant pathogens.

Antifungal and Anti-inflammatory Effects

The compound has also been investigated for its antifungal and anti-inflammatory properties. Studies have demonstrated that it can inhibit the growth of certain fungi and modulate inflammatory responses, which could be beneficial in developing treatments for inflammatory diseases .

Insecticidal Activity

Notably, this compound has demonstrated insecticidal properties against pests like Aphis fabae. Its efficacy is comparable to established insecticides such as imidacloprid, indicating its potential use in agricultural applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group acts as an alkylating agent , modifying nucleophilic sites on biomolecules, including proteins and nucleic acids. This interaction can lead to:

  • Inhibition of enzyme activity
  • Disruption of cellular processes
  • Induction of apoptosis in targeted cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 5-methyl-1H-pyrazole-4-carboxylateLacks chloromethyl groupReduced reactivity
Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylateContains bromomethyl groupDifferent reactivity
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylateHydroxymethyl groupVaries in biological activity

The presence of the chloromethyl group in this compound imparts distinct reactivity, enhancing its potential as a bioactive agent compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

  • Synthesis : The compound is synthesized through chloromethylation followed by esterification processes, yielding high purity suitable for biological testing .
  • Biological Testing : Experimental investigations have confirmed its antimicrobial and insecticidal effectiveness, along with promising anti-inflammatory effects. For example, one study demonstrated significant inhibition against Candida albicans, indicating potential therapeutic applications in antifungal treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole esters are prepared using ethyl acetoacetate, DMF-DMA, and aryl hydrazines under reflux in ethanol . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of ethyl acetoacetate to DMF-DMA) and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How can hydrolysis of the ester group be systematically studied to yield the corresponding carboxylic acid derivative?

  • Basic hydrolysis (e.g., NaOH in aqueous ethanol at 60–80°C) is commonly employed. Reaction progress is monitored by TLC or HPLC. For reproducible results, maintain a 3:1 solvent ratio (ethanol/water) and a 2–3 molar excess of NaOH. Neutralization with HCl followed by recrystallization (water/methanol) isolates the acid .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., pyrazole C4-carboxylate at ~160–165 ppm in 13C NMR). FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and chloromethyl C–Cl (650–750 cm⁻¹). Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry guide the design of regioselective reactions involving this compound?

  • Density Functional Theory (DFT) calculations predict reactivity at specific sites (e.g., chloromethyl vs. pyrazole N–H). For example, Fukui indices identify nucleophilic/electrophilic centers, enabling targeted functionalization. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) optimize transition states and intermediates .

Q. What strategies address contradictions in reported yields for Suzuki-Miyaura cross-coupling reactions with this compound?

  • Discrepancies arise from catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) and solvent choice (DMF vs. THF). Systematic studies show that degassing solvents and using aryl boronic acids with electron-withdrawing groups improve yields (70–85%). Monitor reaction progress via GC-MS to identify side products .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the chloromethyl group to hydroxymethyl in humid environments. Stabilize the compound by storing it in anhydrous solvents (e.g., dry DCM) under inert gas (N₂/Ar) at –20°C .

Q. What methodologies resolve challenges in crystallizing derivatives of this compound for X-ray diffraction studies?

  • Slow vapor diffusion (e.g., ether into a DCM solution) produces single crystals suitable for XRD. For stubborn cases, seeding with analogous pyrazole crystals or using mixed solvents (e.g., DCM/hexane) enhances nucleation .

Methodological Insights from Evidence

  • Synthesis Optimization : and highlight cyclocondensation and hydrolysis protocols.
  • Computational Design : emphasizes integrating DFT with experimental validation.
  • Stability & Storage : and provide empirical guidelines for handling moisture-sensitive groups.

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